Triphenylmethanol Triphenylmethanol Triphenylmethanol forms 1:1 molecular complex with triphenylphosphine oxide. It is a specific clathrate host for methanol and dimethyl sulphoxide and forms clathrate inclusion complexes. It undergoes reduction to triphenylmethane by 9, l0-dihydro-10-methylacridine in the presence of perchloric acid.

Brand Name: Vulcanchem
CAS No.: 76-84-6
VCID: VC21333728
InChI: InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Molecular Formula: C19H16O
Molecular Weight: 260.3 g/mol

Triphenylmethanol

CAS No.: 76-84-6

VCID: VC21333728

Molecular Formula: C19H16O

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

Triphenylmethanol - 76-84-6

Description

Triphenylmethanol, also known as triphenylcarbinol or trityl alcohol, is a tertiary alcohol with the chemical formula C19H16O. It is a white crystalline solid that is insoluble in water and petroleum ether but soluble in ethanol, diethyl ether, and benzene . This compound is of significant interest in organic chemistry due to its unique properties and applications.

Synthesis and Preparation

Triphenylmethanol can be synthesized through the Grignard reaction involving phenylmagnesium bromide and benzophenone or methyl benzoate in diethyl ether . Another method involves the reaction of triphenylmethane with chromyl chloride in tetrachloromethane .

Synthesis Methods

  • Grignard Reaction: Phenylmagnesium bromide reacts with benzophenone to form triphenylmethanol after hydrolysis.

  • Chromyl Chloride Method: Triphenylmethane reacts with chromyl chloride in tetrachloromethane to yield triphenylmethanol.

Applications and Uses

Triphenylmethanol serves as an intermediate in the production of triarylmethane dyes and is used in the preparation of triphenylmethane . It acts as an antiproliferative agent and is involved in the synthesis of the two-electron reduction product of pyrylogen . Additionally, it forms a 1:1 molecular complex with triphenylphosphine oxide and serves as a clathrate host for methanol and dimethyl sulphoxide .

Applications Table

ApplicationDescription
Dye ProductionIntermediate for triarylmethane dyes
Antiproliferative AgentUsed in biological studies
Clathrate HostForms inclusion complexes with methanol and DMSO
Molecular ComplexesForms a complex with triphenylphosphine oxide

Safety and Handling

Triphenylmethanol is classified as a skin irritant and can cause serious eye irritation . It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents . Storage should be in closed containers, and handling requires protective measures to avoid skin and eye contact .

Safety Precautions

  • Storage: Store in tightly sealed containers.

  • Handling: Wear protective gloves and goggles.

  • Incompatibilities: Avoid contact with acids and oxidizing agents.

CAS No. 76-84-6
Product Name Triphenylmethanol
Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
IUPAC Name triphenylmethanol
Standard InChI InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
Standard InChIKey LZTRCELOJRDYMQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Boiling Point 380.0 °C
Melting Point 164.2 °C
Solubility 0.01 M
Reference 1. Buchel, K., et al.: Arzneim.-Forsch., 22, 1260 (1972), Sawyer, P., et al.: Drugs, 9, 424 (1975),
2. Protection of thiols, such as cysteine residues in peptide synthesis, as their S-trityl derivatives can be accomplished in high yield in TFA. Cleavage can be effected with HBr in AcOH: J. Chem. Soc. (C), 2683 (1970), with Hg(II) salts, or by oxidation to the disulfide with I2 in MeOH: Helv. Chim. Acta, 51, 2061 (1968). See also Appendix 6.
3. Konshin, V.; Turmasova, A.; Konshina, D. Lewis Acid Catalyzed Reaction of Triphenylmethanol with Acetylacetone. Lett. Org. Chem. 2015, 12 (7), 511-515.
4. Drożdż, W.; Kołodziejski, M.; Markiewicz, G.; Jenczak, A.; Stefankiewicz, A. R. Generation of a Multicomponent Library of Disulfide Donor-Acceptor Architectures Using Dynamic Combinatorial Chemistry. Int. J. Mol. Sci. 2015, 16 (7), 16300-16312.
5. Gessner, Thomas; Mayer, Udo (2000). "Triarylmethane and Diarylmethane Dyes". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a27_179.
PubChem Compound 6457
Last Modified Aug 15 2023

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